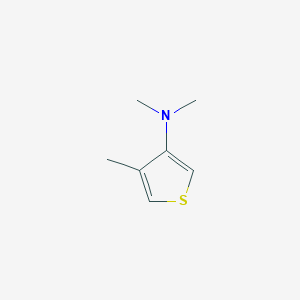

N,N,4-trimethylthiophen-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylthiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-4-9-5-7(6)8(2)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGVEFAPLSUSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetic Profiles of N,n,4 Trimethylthiophen 3 Amine Transformations

Mechanistic Pathways of N-Alkylation and N-Acylation Reactions at the Amine Center

The nitrogen atom of N,N,4-trimethylthiophen-3-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation: The N-alkylation of this compound proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. ucalgary.ca The amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. ucalgary.ca This initial reaction results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org The reaction is a classic example of amine alkylation, where the tertiary amine is converted to a quaternary ammonium salt, a transformation known as the Menshutkin reaction. wikipedia.org However, the reactivity of amines in alkylation can be complex, as the product amine can sometimes be more nucleophilic than the starting material, leading to multiple alkylations if primary or secondary amines are used. masterorganicchemistry.com For a tertiary amine like this compound, the reaction typically stops at the quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form an amide. researchgate.netmdpi.com This reaction is a fundamental transformation in organic synthesis. researchgate.netnih.gov The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to yield the corresponding N,N,4-trimethyl-N-acylthiophen-3-aminium species. Given that the starting amine is tertiary, the product of acylation would be a quaternary acylammonium salt. These salts can be useful as activated acylating agents themselves or may undergo subsequent reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity on the Thiophene (B33073) Ring of this compound

The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the powerful N,N-dimethylamino group at the C3 position and the weakly activating methyl group at the C4 position. The sulfur atom itself also directs electrophiles to the adjacent (alpha) carbons.

The N,N-dimethylamino group is a strong ortho-, para-director. In the thiophene ring, this translates to directing incoming electrophiles to the C2 and C5 positions. The methyl group at C4 is also an ortho-, para-director, reinforcing the activation of the C5 position. The combined directing effects strongly favor substitution at the C2 and C5 positions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the thiophene ring, typically using nitric acid in the presence of a strong acid like sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.commasterorganicchemistry.com

Sulfonation: The addition of a sulfonic acid group (–SO3H), usually with fuming sulfuric acid (H2SO4/SO3). masterorganicchemistry.com

Halogenation: Bromination or chlorination of the aromatic ring. Thiophene is significantly more reactive than benzene, with bromination rates being about 107 times faster. wikipedia.org

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst. researchgate.net

For this compound, electrophilic attack is predicted to occur preferentially at the C2 and C5 positions due to the synergistic activating and directing effects of the amine and methyl substituents. The C2 position is electronically activated by the adjacent amine group, while the C5 position is activated by both the amine group (para-directing) and the methyl group (ortho-directing). Steric hindrance from the N,N-dimethylamino group might slightly disfavor the C2 position compared to the C5 position for bulkier electrophiles.

Nucleophilic Reactivity and Basicity Studies of the Amine Nitrogen

The nucleophilicity of the amine nitrogen in this compound is significant due to the presence of a lone pair of electrons. In general, the nucleophilicity of amines follows the trend: secondary > primary > ammonia (B1221849). masterorganicchemistry.com Tertiary amines can be more sterically hindered, which can reduce their nucleophilicity compared to secondary amines in some contexts. masterorganicchemistry.com However, the electronic effect of the three alkyl groups (two methyls and the thiophene ring) increases the electron density on the nitrogen, enhancing its nucleophilicity.

The basicity of the amine is also influenced by these factors. The nitrogen's lone pair can accept a proton, acting as a Brønsted-Lowry base. While tertiary amines are generally more basic than secondary and primary amines in the gas phase, this trend can be altered in solution due to solvation effects. masterorganicchemistry.com The involvement of the nitrogen's lone pair in the aromatic system of the thiophene ring through resonance can decrease its basicity compared to a simple aliphatic tertiary amine like triethylamine (B128534). This is because delocalization reduces the availability of the lone pair to accept a proton.

Investigation of Oxidation and Reduction Mechanisms Involving this compound

Oxidation: The this compound molecule has two primary sites for oxidation: the sulfur atom in the thiophene ring and the nitrogen atom of the amine group.

Oxidation at Sulfur: Thiophenes can be oxidized at the sulfur atom to form thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). researchgate.netnih.gov This is often achieved using peroxy acids like m-CPBA or hydrogen peroxide with a catalyst. researchgate.netnih.gov The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov The rate of this oxidation is increased by electron-donating groups on the thiophene ring, so the amine and methyl groups in this compound would facilitate this reaction. nih.gov

Oxidation at Nitrogen: The tertiary amine group can be oxidized to an N-oxide. This transformation is also typically carried out with oxidizing agents like hydrogen peroxide or peroxy acids.

Reduction:

Reductive Desulfurization: A characteristic reaction of thiophenes is reductive desulfurization using Raney nickel. This process cleaves the carbon-sulfur bonds and saturates the carbon chain, effectively removing the sulfur atom to yield an alkane. wikipedia.orgresearchgate.net For this compound, this reaction would be expected to produce an amino-substituted alkane.

Ring Reduction: The thiophene ring can be catalytically hydrogenated to dihydrothiophene or tetrahydrothiophene (B86538) (thiophane). youtube.com For instance, reduction with sodium in liquid ammonia can yield a mixture of 2,3-dihydro and 2,5-dihydrothiophenes. youtube.com More forceful reduction conditions can lead to the fully saturated thiophane ring. researchgate.net

Detailed Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Reaction Kinetics:

EAS Reactions: The rate of electrophilic aromatic substitution is expected to be very high due to the strong activation by the N,N-dimethylamino group. The rate-determining step is the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). masterorganicchemistry.com

N-Alkylation: The kinetics of N-alkylation will depend on the concentration of both the amine and the alkyl halide, as well as the nature of the solvent and the leaving group on the alkyl halide.

Oxidation: The rate of oxidation at the sulfur atom is influenced by the electron density of the thiophene ring. The rate constant for the conversion of a thiophene to a thiophene oxide increases with more electron-donating substituents. nih.gov Conversely, the subsequent oxidation of the sulfoxide (B87167) to the sulfone shows the opposite trend. nih.gov

Thermodynamic Analyses:

Many of the transformations of this compound are thermodynamically favorable. For example, the formation of the aromatic thiophene ring in syntheses like the Gewald reaction is a thermodynamic driving force. acs.orgnih.gov Aromatic substitution reactions are generally exothermic, as they result in the stable, substituted aromatic product. The stability of the final products, such as the highly conjugated aromatic system, often dictates the thermodynamic favorability of a given reaction pathway.

Photochemical and Radical Reaction Pathways of Thiophenamines

Photochemical Reactions: Thiophenes can undergo various photochemical reactions, including ring contraction, rearrangement, and cycloadditions when exposed to UV light. dntb.gov.uayoutube.com The presence of the amino group can influence the excited-state reactivity of the thiophene ring, potentially opening up new reaction channels or altering the product distribution compared to unsubstituted thiophene. For instance, photochemical thiol-ene reactions are a known pathway for related sulfur-containing compounds. researchgate.net

Radical Reactions: The thiophene ring can participate in radical reactions. For example, radical halogenation can occur, particularly at the allylic position of an alkyl substituent on the ring. youtube.com The amine group itself can also be involved in radical processes. Radical reactions are characterized by three main steps: initiation (formation of radicals), propagation (a chain reaction involving radicals), and termination (combination of radicals). youtube.comyoutube.com The synthesis of various amino acids and their derivatives can be achieved through radical-based methods, highlighting the utility of radical chemistry in modifying amine-containing molecules. nih.govnih.gov The specific radical pathways for this compound would depend on the radical initiator and the reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,4 Trimethylthiophen 3 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For N,N,4-trimethylthiophen-3-amine, a combination of ¹H and ¹³C NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would confirm the number of protons in each environment.

Thiophene (B33073) Ring Protons: The thiophene ring possesses two protons. The proton at the 2-position is anticipated to appear as a doublet, coupled to the proton at the 5-position. Similarly, the proton at the 5-position would also present as a doublet. The chemical shifts for these protons are influenced by the electron-donating nature of the amino group and the methyl group.

N,N-dimethyl Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a single, sharp singlet. The chemical shift of this signal would be in the typical range for N-methyl groups.

4-methyl Protons: The three protons of the methyl group at the 4-position of the thiophene ring will also give rise to a singlet, with a chemical shift characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Thiophene Ring Carbons: The four carbon atoms of the thiophene ring are expected to have distinct chemical shifts. The carbon atom bearing the amino group (C3) and the carbon with the methyl group (C4) would be significantly influenced by these substituents. The remaining two carbons (C2 and C5) will also show characteristic shifts for a substituted thiophene.

N,N-dimethyl Carbons: The two carbon atoms of the N,N-dimethyl group are equivalent and will appear as a single resonance.

4-methyl Carbon: The carbon of the methyl group at the 4-position will have a characteristic chemical shift in the aliphatic region of the spectrum.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 6.5 - 7.0 | d | 1H |

| H-5 | 6.0 - 6.5 | d | 1H |

| N(CH₃)₂ | 2.5 - 3.0 | s | 6H |

| 4-CH₃ | 2.0 - 2.5 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C2 | 120 - 130 |

| C3 | 140 - 150 |

| C4 | 135 - 145 |

| C5 | 115 - 125 |

| N(CH₃)₂ | 40 - 50 |

| 4-CH₃ | 15 - 25 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₇H₁₁NS), HRMS would provide an exact mass measurement that corresponds to this formula.

Molecular Ion Peak: The primary piece of information from an HRMS spectrum is the molecular ion peak (M⁺). The experimentally determined mass of this ion would be compared to the calculated exact mass of C₇H₁₁NS to confirm the elemental composition.

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. This pattern is a unique fingerprint that can aid in structural elucidation. The likely fragmentation pathways for this compound would involve the cleavage of bonds adjacent to the nitrogen atom and the thiophene ring.

Predicted Fragmentation Pattern:

| m/z | Predicted Fragment Ion | Possible Loss |

| 141 | [C₇H₁₁NS]⁺ | Molecular Ion |

| 126 | [C₆H₈NS]⁺ | Loss of a methyl radical (•CH₃) from the dimethylamino group |

| 98 | [C₅H₆S]⁺ | Loss of the dimethylamino group (•N(CH₃)₂) |

| 44 | [C₂H₆N]⁺ | Dimethylamine (B145610) cation |

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.

C-H Stretching: The spectrum would show characteristic C-H stretching vibrations for the aromatic protons on the thiophene ring and the aliphatic protons of the methyl groups.

C-N Stretching: A key absorption band corresponding to the C-N stretching of the tertiary amine group is expected.

C=C and C-S Stretching: Vibrations associated with the C=C and C-S bonds within the thiophene ring will also be present in the fingerprint region of the spectrum. As a tertiary amine, this compound will lack the characteristic N-H stretching bands seen in primary and secondary amines.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Thiophene Ring Vibrations: The symmetric stretching and breathing modes of the thiophene ring are often strong in the Raman spectrum.

C-S Vibrations: The C-S bond vibrations are also typically well-defined in the Raman spectrum.

Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Weak |

| Thiophene Ring Stretch | 1600 - 1400 | 1600 - 1400 |

| C-S Stretch | 800 - 600 | 800 - 600 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Solid-State Conformation: The crystallographic data would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the dimethylamino group relative to the thiophene ring.

Intermolecular Interactions: The analysis of the crystal packing would identify any significant intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, which govern the solid-state architecture. Although no specific crystal structure for this compound is publicly available, studies on similar substituted thiophenes suggest that the packing would be influenced by the shape of the molecule and the steric bulk of the substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Optically Active Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light.

Applicability to this compound: The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum.

Analysis of Chiral Derivatives: However, if a chiral center were introduced into the molecule, for example, by derivatizing one of the methyl groups of the N,N-dimethylamino moiety with a chiral substituent, the resulting enantiomers could be distinguished and their absolute configuration could potentially be determined using CD spectroscopy. The CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the thiophene chromophore, which would be perturbed by the chiral environment. The sign and intensity of these Cotton effects would be indicative of the stereochemistry of the molecule.

Theoretical and Computational Chemistry Studies on N,n,4 Trimethylthiophen 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of N,N,4-trimethylthiophen-3-amine. These methods are used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) and to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. scienceopen.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for optimizing the geometry of thiophene (B33073) derivatives and calculating their properties. tandfonline.comnih.gov

An optimization calculation for this compound would yield its lowest energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the electron-donating dimethylamino and methyl groups on the thiophene ring is expected to influence the geometry of the heterocyclic core compared to unsubstituted thiophene. For instance, the C3-N bond and the C4-C(methyl) bond will be key parameters. DFT calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure. scholaris.ca

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-S1 | 1.75 Å |

| C5-S1 | 1.73 Å | |

| C3-C4 | 1.40 Å | |

| C3-N6 | 1.42 Å | |

| C4-C(methyl) | 1.51 Å | |

| Bond Angles | C5-S1-C2 | 92.5° |

| S1-C2-C3 | 111.0° | |

| C2-C3-C4 | 114.5° | |

| C3-C4-C5 | 112.0° | |

| Dihedral Angle | C2-C3-N6-C(methyl) | 45.0° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar substituted thiophenes.

For more accurate energy calculations and a deeper understanding of electron correlation, higher-level ab initio methods are employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality results. acs.orgresearchgate.net These methods are particularly valuable for refining the single-point energies of DFT-optimized geometries or for studying systems where DFT might be less reliable. For this compound, CCSD(T) calculations could provide a highly accurate value for its total energy and could be used to calibrate the accuracy of different DFT functionals for this class of molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time. rsc.org An MD simulation for this compound would model the movements of its atoms at a given temperature, revealing its conformational landscape.

Key dynamic behaviors to investigate would include the rotation of the C4-methyl group and the conformational flexibility of the C3-dimethylamino group. The rotation around the C3-N bond can be sterically hindered and its dynamics are crucial for understanding how the molecule interacts with its environment. Ab initio MD (AIMD), which calculates forces "on-the-fly" using quantum mechanics, could be used to model the molecule's dynamics with high fidelity, capturing phenomena like ring puckering or the interplay between different vibrational modes. rsc.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. tandfonline.com Calculations would be performed on the optimized geometry of this compound, and the predicted shifts would be compared to a standard reference like tetramethylsilane (B1202638) (TMS). This allows for the assignment of each peak in an experimental spectrum to a specific nucleus in the molecule. tandfonline.com

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. tandfonline.comresearchgate.net By calculating the first several excited states, one can predict the wavelength of maximum absorption (λmax). For this compound, the calculations would likely show electronic transitions involving the π-system of the thiophene ring, with the amino and methyl substituents influencing the energy of these transitions. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value (Method) | "Experimental" Value |

| 13C NMR | C2 | 125.5 ppm (GIAO-B3LYP) | 124.9 ppm |

| C3 | 145.2 ppm (GIAO-B3LYP) | 144.8 ppm | |

| C4 | 130.8 ppm (GIAO-B3LYP) | 130.1 ppm | |

| C5 | 122.1 ppm (GIAO-B3LYP) | 121.7 ppm | |

| UV-Vis | λmax | 285 nm (TD-DFT/B3LYP) | 288 nm |

Note: The data is illustrative. Predicted values are based on typical accuracies for the methods cited. tandfonline.comnih.gov

Computational Analysis of Reaction Pathways, Transition States, and Activation Energies

Computational methods can be used to explore the reactivity of this compound by mapping out potential reaction pathways. This involves identifying and optimizing the structures of transition states (the high-energy points between reactants and products) and calculating the activation energies (the energy barriers that must be overcome for a reaction to occur). acs.orgresearchgate.net

For example, the mechanism of electrophilic aromatic substitution on the thiophene ring could be investigated. The electron-donating amino and methyl groups would activate the ring, and calculations could determine whether an incoming electrophile would preferentially attack the C2 or C5 position. By calculating the activation energies for both pathways using methods like MP2 or G4MP2, a prediction of the reaction's regioselectivity can be made. acs.orgresearchgate.net Similarly, the oxidation of the sulfur atom could be studied by modeling its reaction with an oxidizing agent. researchgate.net

Table 3: Illustrative Calculated Activation Energies for Electrophilic Bromination

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Attack at C2-position | TS-C2-Br | 12.5 |

| Attack at C5-position | TS-C5-Br | 14.8 |

Note: Illustrative data suggesting that attack at the C2 position is kinetically favored, a common finding for 3-substituted thiophenes.

Charge Distribution, Electrostatic Potential (MEP), and Frontier Molecular Orbital (FMO) Analysis

To understand a molecule's reactivity and intermolecular interactions, it is crucial to analyze how electrons are distributed across its structure.

Charge Distribution and MEP : Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the effects of the electron-donating substituents on the thiophene ring. nih.gov A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. tandfonline.com For this compound, the MEP map would be expected to show a region of negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating their nucleophilic character, and regions of positive potential (blue) around the hydrogen atoms. nih.gov These maps are excellent guides for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.comnumberanalytics.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the electron-donating groups are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted thiophene. The distribution of the HOMO would likely be concentrated on the thiophene ring and the nitrogen atom, confirming these as the primary sites for electrophilic attack. researchgate.net

Table 4: Illustrative Quantum Chemical Descriptors from FMO Analysis

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.15 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.20 |

| Ionization Potential (I) | -EHOMO | 5.15 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.05 |

Note: Illustrative data based on typical values for substituted aminothiophenes calculated with DFT. nih.gov

Investigation of Intermolecular Interactions and Aggregation Behavior through Computational Models

As of the current body of scientific literature, specific theoretical and computational studies focusing on the intermolecular interactions and aggregation behavior of this compound are not publicly available. While computational chemistry is a powerful tool for understanding such phenomena, research has not yet been published that explicitly details the non-covalent interactions, dimer formation, or larger aggregate structures of this particular compound.

Computational methods, such as Density Functional Theory (DFT) and various ab initio calculations, are frequently employed to model the behavior of molecules. These studies typically investigate:

Dimerization Energies: Calculating the energetic favorability of two molecules of a compound approaching and interacting with each other.

Interaction Geometries: Determining the most stable three-dimensional arrangements of molecules within a dimer or larger cluster, identifying the key interacting atoms and the distances between them.

Types of Intermolecular Forces: Analyzing the nature of the forces holding the molecules together, which can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The presence of a sulfur atom, an aromatic thiophene ring, and a dimethylamino group in this compound suggests that a variety of these interactions could be at play.

For many related thiophene derivatives, computational studies have provided significant insights into their solid-state packing and potential for self-assembly. These investigations often generate detailed data which can be summarized in tables, including interaction energies (typically in kcal/mol or kJ/mol) and key intermolecular distances (in Ångströms). However, without specific research on this compound, the generation of such data tables and detailed findings is not possible.

Further research in the field of computational chemistry would be necessary to elucidate the specific intermolecular interaction profile and aggregation tendencies of this compound. Such studies would be invaluable for predicting its physical properties, crystal structure, and behavior in various chemical environments.

Chemical Modification, Derivatization, and Polymerization of N,n,4 Trimethylthiophen 3 Amine

Strategic Functionalization of the Thiophene (B33073) Ring System

The thiophene ring in N,N,4-trimethylthiophen-3-amine is an electron-rich aromatic system, making it susceptible to various electrophilic substitution reactions. The positions on the thiophene ring available for substitution are C2 and C5. The directing effects of the dimethylamino and methyl groups will influence the regioselectivity of these reactions.

Direct halogenation of this compound provides a versatile entry point for further functionalization through cross-coupling reactions. Halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for the selective halogenation of thiophene rings. Given the electron-donating nature of the amino and methyl groups, the halogenation is expected to be facile. The regioselectivity will be dictated by the combined directing effects of these substituents.

Once halogenated, the resulting halo-N,N,4-trimethylthiophen-3-amine can serve as a substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated thiophene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl and heteroaryl compounds.

Stille Coupling: In this reaction, the halogenated thiophene is coupled with an organotin compound. The Stille reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This coupling reaction utilizes an organozinc reagent, which is typically prepared from the corresponding organolithium or Grignard reagent. Negishi coupling is often highly efficient and stereospecific.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., Boronic Acids) | Pd(PPh3)4, Pd(OAc)2 | Mild reaction conditions, commercial availability of reagents, low toxicity of byproducts. |

| Stille | Organotin Reagents (Organostannanes) | Pd(PPh3)4 | High functional group tolerance, neutral reaction conditions. |

| Negishi | Organozinc Reagents | Pd(PPh3)4, PdCl2(dppf) | High reactivity of organozinc reagents, often proceeds with high stereospecificity. |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.caorganic-chemistry.orgnih.govharvard.edu In the case of this compound, the tertiary amine group can act as a directed metalation group (DMG). The nitrogen atom of the dimethylamino group can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to an adjacent position on the thiophene ring.

The regioselectivity of the DoM will be a competition between the C2 and C5 positions. The directing power of the amino group and the electronic and steric influence of the methyl group at the 4-position will determine the outcome of the lithiation. Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Potential Electrophiles for Quenching:

Aldehydes and Ketones: To introduce hydroxymethyl or substituted hydroxymethyl groups.

Carbon Dioxide: To introduce a carboxylic acid group.

Alkyl Halides: To introduce alkyl groups.

Disulfides: To introduce a thiol group.

Iodine: To introduce an iodine atom, which can be further functionalized via cross-coupling reactions.

The thiophene ring, particularly when electron-rich as in this compound, can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as the diene component. chemistrysteps.comyoutube.comkhanacademy.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The electron-donating dimethylamino and methyl groups on the thiophene ring of this compound increase its Highest Occupied Molecular Orbital (HOMO) energy, making it a more reactive diene towards electron-deficient dienophiles.

However, the aromaticity of the thiophene ring can present a significant energy barrier to cycloaddition. In many cases, activation of the thiophene ring is necessary. This can be achieved by:

Oxidation: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone disrupts the aromaticity and enhances the dienic character of the thiophene ring. dicp.ac.cn

Lewis Acid Catalysis: The use of a Lewis acid can activate the dienophile, lowering the energy of the transition state and facilitating the cycloaddition.

| Dienophile | Potential Reaction Conditions | Expected Product Type |

|---|---|---|

| Maleic anhydride (B1165640) | Thermal or Lewis acid catalysis | Bicyclic adduct |

| N-Alkyl/Aryl maleimides | Thermal or Lewis acid catalysis | Bicyclic adduct |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Thermal or Lewis acid catalysis | Initial adduct followed by potential rearrangement |

Derivatization at the Amine Nitrogen Center

The tertiary amine nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of derivatization reactions at this center.

While tertiary amines are generally less reactive in acylation and sulfonylation reactions compared to primary and secondary amines due to steric hindrance and the absence of a proton to be removed, reactions can still occur under certain conditions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides can lead to the formation of an acylammonium salt. These intermediates can be reactive and may undergo further transformations.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base can result in the formation of a sulfonamide-like adduct, although this is less common for tertiary amines. researchgate.netresearchgate.net

Carbonylation: Palladium-catalyzed carbonylation of tertiary amines can lead to the formation of amides through C-N bond cleavage. nih.govaip.orgnih.govmdpi.comnih.gov This reaction offers a pathway to introduce a carbonyl group and form a new amide bond.

These are classic reactions of tertiary amines.

Quaternization: this compound can readily undergo quaternization by reacting with alkyl halides (e.g., methyl iodide, ethyl bromide) in a process known as the Menshutkin reaction. mdpi.comnih.govresearchgate.netnih.gov This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. The properties of the resulting salt, such as its solubility and biological activity, can be tuned by varying the alkylating agent. aip.org

Amine Oxide Formation: The tertiary amine can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate. The resulting this compound N-oxide will have a formal positive charge on the nitrogen and a formal negative charge on the oxygen. Amine oxides are often more polar and water-soluble than their parent amines and can exhibit different chemical reactivity. nih.gov

Synthesis of Oligomeric and Polymeric Structures Incorporating this compound Units

The incorporation of substituted thiophene units, such as this compound, into oligomeric and polymeric structures is a key area of research, particularly for the development of advanced materials with specific electronic and sensory properties. While direct polymerization of this compound is not extensively documented, research into structurally similar cationic polythiophene derivatives provides significant insights into potential synthetic pathways and applications.

A notable study focuses on a cationic oligomer derived from a related thiophene compound, N,N,N-trimethyl-3-(4-methylthiophen-3-yl)oxy)propan-1-aminium. This research highlights the potential for these types of structures in sensing biological molecules like nucleic acids. researchgate.net The synthesis and computational analysis of such oligomers are critical for understanding their behavior and optimizing their function.

In this work, the CHARMM force field parameters were generated for a 20-mer of the cationic polythiophene to simulate its dynamics in an aqueous environment. researchgate.net Such simulations are crucial for predicting the material's properties and its interactions with other molecules. The study utilized the force field toolkit (ffTK) in VMD and Gaussian09 to derive the necessary parameters for molecular dynamics (MD) simulations. researchgate.net

Key Findings from Molecular Dynamics Simulations:

| Property | Observation | Significance |

| Root Mean Square Deviation (RMSD) | The 20-mer oligomer reached an equilibrium state in water after approximately 15 nanoseconds. | Indicates the structural stability of the oligomer in an aqueous solution, which is essential for biological sensing applications. researchgate.net |

| End-to-End Distance (Ree) | The distribution of the end-to-end distance showed a peak, providing information about the oligomer's conformation. | Helps to understand the overall shape and flexibility of the polymer chain in solution. researchgate.net |

| Radius of Gyration (Rg) | The radius of gyration provides a measure of the oligomer's compactness. | This parameter is vital for characterizing the size and folding of the polymeric structure. researchgate.net |

These findings suggest that polymers based on the this compound scaffold could form stable, defined structures in solution, making them promising candidates for applications in biosensors and other advanced materials. The synthetic approach would likely involve the derivatization of the amine to introduce a polymerizable group or the use of oxidative polymerization methods common for thiophene-based monomers.

Chiral Resolution and Asymmetric Synthesis of this compound Enantiomers

The concepts of chiral resolution and asymmetric synthesis are fundamental in stereochemistry, focusing on the separation and specific synthesis of enantiomers, which are non-superimposable mirror images of a chiral molecule. However, these processes are only applicable to molecules that possess chirality.

A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion. The most common source of chirality in organic molecules is the presence of a carbon atom bonded to four different substituents, known as a stereocenter or chiral center.

In the case of this compound, an analysis of its structure reveals that it is an achiral molecule.

Structural Analysis of this compound

| Feature | Analysis | Conclusion on Chirality |

| Thiophene Ring | The thiophene ring is an aromatic and planar heterocycle. | Planar structures often have a plane of symmetry. |

| Substituents | The ring is substituted at position 3 with an N,N-dimethylamino group and at position 4 with a methyl group. | Neither of the ring carbons bonded to these groups is a stereocenter, as they are part of the planar, aromatic system (sp² hybridized). |

| N,N-dimethylamino Group | The two methyl groups attached to the nitrogen are identical. | Lacks the four different substituent requirements for a chiral center. |

| Overall Symmetry | The molecule possesses a plane of symmetry that bisects the thiophene ring and the C-N bond. | The presence of a plane of symmetry makes the molecule achiral. |

Since this compound is achiral, it does not have enantiomers. Therefore, the chemical processes of chiral resolution and asymmetric synthesis are not applicable to this compound. There is no mixture of enantiomers to separate, and no specific enantiomer to synthesize. Any synthesis of this compound will produce a single, achiral product.

Advanced Applications in Materials Science and Chemical Sensing Excluding Prohibited Areas

Integration of N,N,4-trimethylthiophen-3-amine into Functional Organic Materials

The incorporation of this compound into larger organic structures can impart desirable electronic and physical properties. The inherent characteristics of the thiophene (B33073) ring, such as its aromaticity and electron-donating nature, combined with the functional handle of the amine group, provide a platform for creating novel materials with tailored functionalities.

Organic Electronics and Optoelectronic Devices

Thiophene derivatives are a cornerstone in the field of organic electronics due to their excellent charge transport properties and tunable electronic energy levels. While direct research on this compound in this context is limited, its structural motifs suggest significant potential.

Charge Transport Layers: The electron-rich nature of the thiophene ring makes it a suitable component for hole-transporting layers in organic light-emitting diodes (OLEDs) and as the active layer in organic field-effect transistors (OFETs). The presence of the N,N-dimethylamino group can further enhance the electron-donating character of the molecule, potentially leading to lower ionization potentials and improved hole injection/transport. The methyl group at the 4-position of the thiophene ring can influence the solid-state packing of the material, which is a critical factor for efficient charge transport. For instance, benzotrithiophene, a planar and electron-rich building block, has shown great promise in donor-acceptor copolymers for organic electronics. nih.gov

Emissive Materials: While thiophene itself is not strongly emissive, its derivatives can be incorporated into larger conjugated systems to create fluorescent or phosphorescent materials. The this compound unit could act as an electron-donating part of a donor-acceptor type emissive molecule, where intramolecular charge transfer (ICT) could lead to tunable emission colors. The development of new electron-deficient units, such as imide-based pentacyclic building blocks, highlights the strategy of combining electron-rich and electron-poor moieties to achieve desired optoelectronic properties. nih.govornl.gov

Table 1: Potential Electronic Properties of this compound Based Materials

| Property | Potential Characteristic | Rationale based on Similar Compounds |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relatively High | The electron-donating thiophene and N,N-dimethylamino groups increase the HOMO level, facilitating hole injection. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | High | Typically, aminothiophenes have high LUMO levels, which can be tuned by copolymerization with electron-accepting units. rsc.org |

| Charge Carrier Mobility | Moderate to High | The potential for π-π stacking of the thiophene rings can lead to efficient charge transport, although this is highly dependent on the overall molecular structure and solid-state packing. rsc.org |

Polymer Chemistry: Monomers for Advanced Polymeric Systems

The amine functionality of this compound allows it to be used as a monomer in the synthesis of advanced polymeric systems. The resulting polymers could possess a unique combination of properties, including conductivity, redox activity, and thermal stability.

The polymerization can be envisioned through several routes. For example, the amine group could be utilized in condensation polymerizations with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Furthermore, the thiophene ring itself can be polymerized through oxidative or metal-catalyzed cross-coupling reactions, leading to conjugated polymers. The presence of the amine group could influence the polymerization process and the properties of the final polymer. For example, nitrogen-rich porous organic polymers have been synthesized for applications in catalysis. elsevierpure.com

The resulting poly(this compound) or its copolymers could find applications as:

Conducting Polymers: For use in antistatic coatings, electromagnetic shielding, and as electrode materials in batteries and supercapacitors.

Redox-Active Polymers: For applications in electrochromic devices, where the polymer changes color upon electrochemical oxidation and reduction.

Functional Polymer Coatings: The amine groups within the polymer backbone could serve as sites for post-polymerization modification, allowing for the introduction of other functional groups.

This compound as a Ligand or Organocatalyst in Advanced Catalytic Systems

The presence of both a sulfur atom within the thiophene ring and a nitrogen atom in the amine group makes this compound a potential candidate for use in catalysis, either as a ligand for transition metals or as an organocatalyst itself.

Design and Synthesis of this compound-Based Ligands for Transition Metal Catalysis

The sulfur and nitrogen atoms in this compound can act as donor atoms to coordinate with transition metal centers, forming stable metal complexes. These complexes could exhibit catalytic activity in a variety of organic transformations. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the thiophene ring and the amine group, which in turn would influence the catalytic activity and selectivity of the metal center. Thiophene derivatives have been used to create ligands for catalysts in fuel desulfurization. mdpi.com

Table 2: Potential Catalytic Applications of this compound-Metal Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | The electron-rich nature of the thiophene ligand can facilitate the oxidative addition step in the catalytic cycle. |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium | The bidentate N,S-coordination could stabilize the metal center and promote the activation of hydrogen or a hydrogen source. |

| C-H Activation | Rhodium, Palladium | The ligand could direct the metal to activate specific C-H bonds in a substrate. |

Evaluation of this compound as an Organocatalyst

The tertiary amine functionality in this compound suggests its potential as an organocatalyst. Tertiary amines are known to catalyze a range of reactions, such as Michael additions, Baylis-Hillman reactions, and ring-opening polymerizations. researchgate.net The thiophene ring could influence the basicity and nucleophilicity of the amine, potentially leading to unique reactivity and selectivity compared to more common tertiary amine catalysts like triethylamine (B128534) or DABCO. For instance, tertiary amines have been shown to be effective catalysts in the ring-opening of epoxides. researchgate.net

Development of this compound-Based Chemosensors for Specific Chemical Analytes

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. Thiophene-based molecules have been extensively studied as building blocks for chemosensors due to their favorable photophysical properties and the ease with which they can be functionalized. bohrium.commdpi.com

This compound possesses the key components for a chemosensor: a signaling unit (the thiophene ring) and a binding site (the amine group and the sulfur atom). The interaction of an analyte with the binding site can perturb the electronic structure of the thiophene ring, leading to a change in its absorption or emission properties.

Detection of Metal Ions: The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate with metal ions. The selectivity of the sensor for a particular metal ion would depend on factors such as the size and charge of the ion and the geometry of the binding pocket. Thiophene-based chemosensors have been developed for the detection of various metal ions, including Zn²⁺, Cu²⁺, and In³⁺. mdpi.comrsc.orgdaneshyari.com

Table 3: Potential Chemosensor Applications of this compound

| Analyte | Potential Sensing Mechanism | Rationale based on Similar Compounds |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-Enhanced Fluorescence Quenching (CHEQ) or Enhancement (CHEF) | The soft sulfur atom of the thiophene ring has a high affinity for soft heavy metal ions, leading to a detectable photophysical response. mdpi.com |

| Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Intramolecular Charge Transfer (ICT) Modulation | Coordination of the metal ion to the amine and/or sulfur can alter the ICT character of the molecule, resulting in a colorimetric or fluorometric change. rsc.org |

| Lewis Acidic Species | Lewis Acid-Base Interaction | The Lewis basic amine can interact with Lewis acidic analytes, causing a change in the electronic properties of the thiophene ring. |

The development of this compound-based chemosensors would involve the synthesis of the core molecule and its subsequent evaluation with a range of potential analytes. The sensitivity and selectivity of the sensor could be optimized by further structural modifications.

Design Principles for Enhanced Selectivity and Sensitivity in Chemo-sensing Platforms

The efficacy of a chemosensor is determined by its selectivity (the ability to detect a specific analyte in the presence of others) and its sensitivity (the lowest concentration of an analyte that can be reliably detected). In the design of thiophene-based sensors, these parameters are tuned through careful molecular engineering.

The core design strategy involves coupling the thiophene ring, which often acts as a signaling unit or a π-electron bridge, to a receptor unit (a molecule or functional group that selectively binds the target analyte) and a signaling moiety (fluorophore or chromophore). nih.govbohrium.com

Receptor Design for Selectivity: The choice of receptor is paramount for achieving high selectivity. By attaching specific functional groups to the thiophene backbone, chemists can create binding pockets that are sterically and electronically complementary to the target analyte. For instance, incorporating moieties like salicylaldehyde (B1680747) or carboxamide can create specific coordination sites for metal ions such as Zn²⁺. mdpi.com The design of these binding sites is crucial for distinguishing between ions with similar properties.

Tuning Sensitivity through Electronic Effects: The sensitivity of thiophene-based sensors can be enhanced by modifying the electronic properties of the molecule. Attaching electron-donating or electron-withdrawing groups to the thiophene ring can alter the energy levels of its molecular orbitals. This modulation affects the efficiency of photophysical processes like intramolecular charge transfer (ICT), which often forms the basis for the sensing mechanism. bohrium.com Enhanced ICT upon analyte binding can lead to a more significant and easily detectable change in the output signal.

Improving Bioavailability and Aqueous Solubility: For applications in biological or environmental systems, sensors must be functional in an aqueous medium. bohrium.com Introducing water-soluble groups, such as the diethylamino moiety, can improve the applicability of the sensor in real-world samples. mdpi.com

Exploration of Signal Transduction Mechanisms

The interaction between the analyte and the thiophene-based sensor is converted into a measurable signal through various transduction mechanisms. The most common approaches are optical (fluorescence or colorimetric) and electrochemical.

Fluorescence Changes: Fluorescent chemosensors are highly valued for their sensitivity. nih.gov The binding of an analyte can cause a "turn-on" or "turn-off" fluorescent response through several mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, a sensor that is initially non-fluorescent or weakly fluorescent becomes highly fluorescent upon binding an analyte. bohrium.com The analyte coordination restricts intramolecular rotations or vibrations that would otherwise quench the fluorescence.

Chelation-Enhanced Quenching (CHEQ): Conversely, a "turn-off" sensor is initially fluorescent, and the fluorescence is quenched upon analyte binding, often due to energy or electron transfer to the bound analyte. bohrium.com

Intramolecular Charge Transfer (ICT): Many thiophene sensors are designed with a donor-acceptor structure. Analyte binding can modulate the ICT process, leading to a significant shift in the emission wavelength or intensity, providing a ratiometric or "turn-on" signal. bohrium.com A novel sensor, DHADC, demonstrated a notable fluorescence increase specifically in the presence of Zn²⁺ ions. mdpi.com

Colorimetric Changes: Colorimetric sensors allow for the detection of analytes with the naked eye, which is advantageous for rapid and low-cost screening. The color change is typically induced by a change in the electronic structure of the sensor molecule upon analyte binding, which alters its absorption spectrum in the visible range. nih.gov Thiophene derivatives are effective for these absorption-based chemosensors. researchgate.net

Electrochemical Response: Electrochemical sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the analyte. The thiophene ring's redox activity can be exploited for this purpose. When a thiophene-based sensor binds to an analyte, the electron density around the thiophene core changes, which in turn alters its oxidation-reduction potential. This change can be measured using techniques like cyclic voltammetry, providing a quantitative detection method.

The table below summarizes the performance of select thiophene-based chemosensors from the literature, illustrating the principles discussed.

| Sensor Name/Derivative | Target Analyte | Signal Transduction Mechanism | Limit of Detection (LOD) | Source |

| DHADC | Zn²⁺ | Fluorescence (Turn-on) | 2.55 µM | mdpi.com |

| DHADC | CN⁻ | Fluorescence (Enhancement) | Not specified | mdpi.com |

| Thiophene-derivatized rhodamine | Hg²⁺ | Colorimetric and Fluorescence | Not specified | researchgate.net |

| Coumarin-thiophene hybrid | H₂O₂ and Al³⁺ | Fluorescence | Not specified | bohrium.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N,N,4-trimethylthiophen-3-amine, and how can reaction yields be maximized?

- Methodological Answer : Cyclization reactions using sulfur-containing precursors and alkylating agents (e.g., methyl iodide) under inert atmospheres are common. For example, triethylamine is often employed as a base to deprotonate intermediates, as seen in thiophene-3-carbonic acid derivative synthesis . Optimization involves varying solvents (e.g., DMF, THF) and temperatures (60–120°C), with yields monitored via TLC or HPLC. Catalytic systems like Pd/C may enhance selectivity for tertiary amine formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. -NMR can resolve methyl group environments (e.g., N-methyl vs. ring-methyl protons), while -NMR identifies quaternary carbons. For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in structurally related N-substituted thiophen-amines . IR spectroscopy further validates functional groups (e.g., C-S stretches at ~600–700 cm).

Q. How does the reactivity of this compound compare to other thiophen-3-amine derivatives in nucleophilic substitution reactions?

- Methodological Answer : Steric hindrance from the N,N-dimethyl groups reduces nucleophilicity at the amine center compared to primary amines. Reactivity can be probed using electrophiles like acyl chlorides or alkyl halides in polar aprotic solvents (e.g., DCM, acetonitrile). Kinetic studies under varying temperatures (25–80°C) and monitoring via -NMR can quantify substitution rates. Comparative data with less hindered analogs (e.g., 4-methylthiophen-3-amine) highlight steric effects .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. Fukui indices and molecular electrostatic potential (MEP) maps predict preferential substitution at the 2- or 5-position of the thiophene ring. Validation involves comparing computational results with experimental outcomes from nitration or halogenation reactions. Crystal structure data (e.g., bond lengths, angles) from related compounds refine computational models .

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Systematic solubility studies should measure partition coefficients (logP) using shake-flask methods or HPLC. For example, dissolve the compound in water-saturated octanol and aqueous buffer (pH 7.4), then quantify phases via UV-Vis spectroscopy. Temperature-controlled experiments (10–50°C) assess thermodynamic parameters (ΔH, ΔS). Conflicting data may arise from impurities; thus, purity validation via DSC (melting point depression analysis) is critical .

Q. How can reaction mechanisms for this compound’s degradation under oxidative conditions be elucidated?

- Methodological Answer : Use -labeling or deuterated solvents in oxidative degradation studies (e.g., HO/Fe systems) to track oxygen incorporation. LC-MS/MS identifies degradation products, while EPR spectroscopy detects radical intermediates. Kinetic isotope effects (KIEs) and Hammett plots differentiate between radical-mediated vs. ionic pathways. Computational modeling of transition states (e.g., via Gaussian) further supports mechanistic hypotheses .

Q. What strategies mitigate steric effects in catalytic applications of this compound as a ligand?

- Methodological Answer : Ligand design can incorporate flexible spacers (e.g., ethylene glycol chains) to reduce steric crowding. Comparative studies with bulkier (e.g., N,N-diisopropyl) vs. less hindered (e.g., N-methyl) analogs evaluate coordination efficiency with metals like Pd or Cu. X-ray crystallography of metal-ligand complexes reveals geometric distortions, while catalytic activity assays (e.g., Suzuki-Miyaura coupling) quantify performance impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.